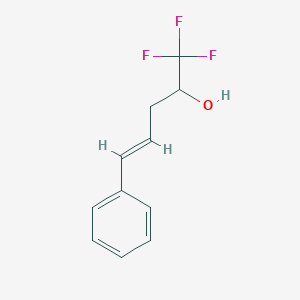
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol: is a chemical compound with the molecular formula C11H11F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodoethane with phenylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like and are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-5-phenylpent-4-en-2-ol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of advanced materials for electronics and other high-tech applications.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The enol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-5-phenylpent-4-yn-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-
Comparison: 1,1,1-Trifluoro-5-phenylpent-4-en-2-ol is unique due to the presence of both a trifluoromethyl group and an enol functional group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The phenyl group also contributes to its unique aromatic characteristics, making it a valuable compound for various applications.
Properties
CAS No. |
89524-19-6 |
|---|---|
Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7,10,15H,8H2/b7-4+ |
InChI Key |
GFWBPEOMDFEILL-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


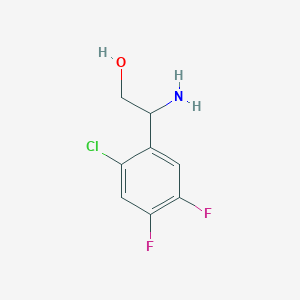
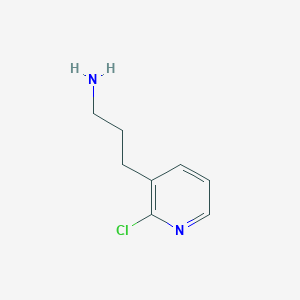



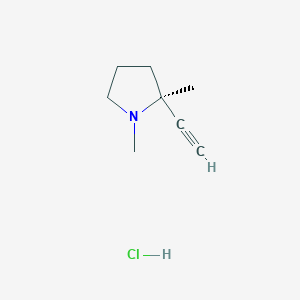
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)
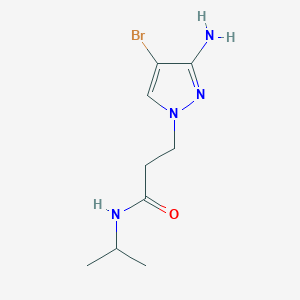
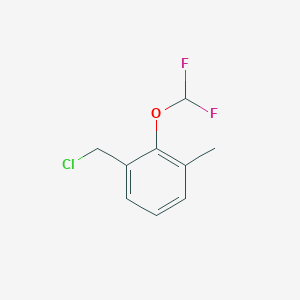

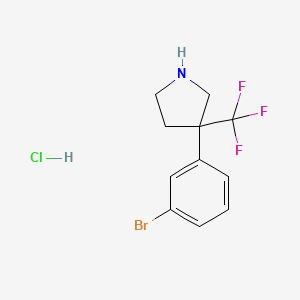
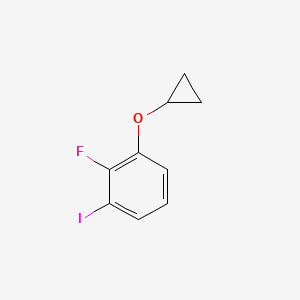
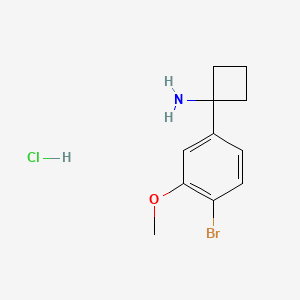
![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)
